1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea
Description
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea is a urea-based compound featuring a benzo[b]thiophene core, a propan-2-yl linker, and a 4-methoxyphenethyl substituent. The 4-methoxyphenethyl group enhances lipophilicity and may influence pharmacokinetic properties .
Properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-15(13-17-14-26-20-6-4-3-5-19(17)20)23-21(24)22-12-11-16-7-9-18(25-2)10-8-16/h3-10,14-15H,11-13H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQZRUIHFPRSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea typically involves the following steps:
Formation of the Benzo[b]thiophene Intermediate: The benzo[b]thiophene core can be synthesized via cyclization reactions involving thiophenol and suitable acetylenic compounds under acidic or basic conditions.
Alkylation: The benzo[b]thiophene intermediate is then alkylated with a propan-2-yl halide in the presence of a base such as potassium carbonate or sodium hydride to introduce the propan-2-yl group.
Urea Formation: The final step involves the reaction of the alkylated benzo[b]thiophene with 4-methoxyphenethyl isocyanate to form the urea linkage. This reaction is typically carried out in an inert solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For example, derivatives of benzo[b]thiophene have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that the urea linkage can enhance the binding affinity to target proteins involved in cancer progression.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored through various studies. Compounds containing benzo[b]thiophene and urea functionalities have shown activity against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Neuroprotective Effects
Research suggests that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The benzo[b]thiophene structure is known for its ability to cross the blood-brain barrier, allowing for central nervous system effects.
Table 1: Summary of Biological Activities
| Activity Type | Study Reference | Observed Effect |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against S. aureus and E. coli | |
| Neuroprotection | Reduced neurotoxicity in vitro |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives similar to 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting potent anticancer activity attributed to the compound's unique structural features .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of related compounds against standard bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, indicating promising antimicrobial properties that warrant further investigation .
Mechanism of Action
The mechanism of action of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzo[b]thiophene moiety could play a role in π-π stacking interactions, while the urea group might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Urea Linkages
- 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(6-((7-chloroquinolin-4-yl)amino)hexyl)urea (6r) Structural Differences: Replaces benzo[b]thiophene with a chlorinated benzothiazole and introduces a hexyl-quinoline chain. Impact: The benzothiazole core and quinoline substituent enhance antitubercular activity (IC₅₀: 0.12 µM) but reduce solubility compared to the target compound . Key Data: Melting point (239–241°C), IR carbonyl stretch at 1646 cm⁻¹ .
- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Structural Differences: Incorporates a pyrrole-carbonyl-phenyl group instead of benzo[b]thiophene. Synthesized via a one-step carbonylation (72% yield) .
2.2. Benzo[b]thiophene Derivatives with Varied Substituents
- (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (12) Structural Differences: Replaces urea with a propenone bridge and adds trimethoxyphenyl groups. Impact: Increased methoxy substitution enhances lipophilicity (logP: ~4.2) but reduces hydrogen-bonding capacity. Exhibits moderate anticancer activity . Key Data: HRMS m/z 461.1423 (calc.), 461.1417 (obs.) .
(Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole (II)
2.3. Compounds with Halogenated Substituents
- 1-(1-((7-Chloroquinolin-4-yl)amino)propan-2-yl)-3-(6-fluorobenzo[d]thiazol-2-yl)urea (6v) Structural Differences: Combines fluorinated benzothiazole and chloroquinoline. Impact: Fluorine improves membrane permeability; chloroquinoline enhances antiparasitic activity. Melting point: 228–230°C .
Physical and Spectroscopic Data Comparison
Biological Activity
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea is a complex organic compound that belongs to the class of ureas. Its structure includes a benzo[b]thiophene moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N2O3S, with a molecular weight of approximately 397.48 g/mol. The presence of functional groups such as urea and methoxyphenethyl suggests potential interactions with biological targets.
Anticancer Properties
Several studies have investigated the anticancer activity of compounds similar to this compound. For instance, derivatives of benzo[b]thiophene have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. Specifically, compounds with similar structures exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 1 | MDA-MB-231 | <10 |
| 2 | SK-Hep-1 | 15 |
| 3 | NUGC-3 | 20 |
Antimicrobial Activity
Compounds containing sulfonamide groups, related to the structure of our compound, have demonstrated antibacterial and antifungal activities. For example, studies indicate that similar compounds exhibit minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens . This suggests that this compound may also possess antimicrobial properties.
The mechanism by which benzo[b]thiophene derivatives exert their biological effects often involves the inhibition of key enzymes or receptors involved in cell signaling pathways. For instance, some studies suggest that these compounds can inhibit Raf-1 kinase activity, a critical component in cancer cell proliferation and survival pathways . This inhibition can lead to apoptosis in cancer cells, further supporting their potential as therapeutic agents.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of Benzo[b]thiophene Derivative : Starting from commercially available benzo[b]thiophene precursors.
- Coupling Reaction : The benzo[b]thiophene derivative is reacted with 4-methoxyphenethylamine using coupling reagents like DCC (dicyclohexylcarbodiimide).
- Purification : The product is purified using high-performance liquid chromatography (HPLC).
Case Studies
Research has highlighted various case studies where similar compounds have been evaluated for their biological activities:
- Anticancer Evaluation : A study on a series of benzothiophene derivatives revealed that modifications at specific positions significantly enhanced their anticancer potency .
- Antimicrobial Testing : Another study demonstrated that derivatives with sulfonamide groups exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
